5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 536722-69-7
VCID: VC21491542
InChI: InChI=1S/C13H11BrN2O3S/c1-18-9-5-3-2-4-8(9)15-13(20)16-12(17)10-6-7-11(14)19-10/h2-7H,1H3,(H2,15,16,17,20)
SMILES: COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br
Molecular Formula: C13H11BrN2O3S
Molecular Weight: 355.21g/mol

5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide

CAS No.: 536722-69-7

Cat. No.: VC21491542

Molecular Formula: C13H11BrN2O3S

Molecular Weight: 355.21g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide - 536722-69-7

Specification

CAS No. 536722-69-7
Molecular Formula C13H11BrN2O3S
Molecular Weight 355.21g/mol
IUPAC Name 5-bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide
Standard InChI InChI=1S/C13H11BrN2O3S/c1-18-9-5-3-2-4-8(9)15-13(20)16-12(17)10-6-7-11(14)19-10/h2-7H,1H3,(H2,15,16,17,20)
Standard InChI Key KRYITMWNFQRLSJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br
Canonical SMILES COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br

Introduction

Chemical Structure and Properties

Structural Features

5-Bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide contains several distinct structural components:

  • A furan ring with a bromine substituent at position 5

  • A carboxamide group (-CONH-) attached to the furan at position 2

  • A carbamothioyl moiety (-C(S)NH-) connecting to the 2-methoxyphenyl group

  • A 2-methoxyphenyl aromatic ring

The presence of the bromine atom at position 5 of the furan ring is particularly noteworthy, as this substitution pattern is also observed in related compounds with known biological activities, such as 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide .

Predicted Physical Properties

Based on its structure, 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide is expected to exhibit the following physical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureBased on molecular weight and similar compounds
SolubilityLikely soluble in organic solvents (DMF, DMSO); poorly soluble in waterBased on functional groups present
Melting PointLikely >200°CComparison with related compounds like 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (mp: 212-213°C)
Molecular WeightApproximately 367.22 g/molCalculated from molecular formula

Chemical Reactivity

The compound contains several reactive functional groups that may participate in various chemical transformations:

  • The bromine substituent on the furan ring may serve as a site for coupling reactions, similar to those observed with other brominated aromatic compounds

  • The carbamothioyl group (-C(S)NH-) could participate in nucleophilic addition reactions

  • The methoxy group on the phenyl ring may undergo O-demethylation under appropriate conditions

Synthesis Approaches

Synthesis Based on 5-Bromofuran-2-carbohydrazide Approach

A potential synthetic route might involve:

  • Preparation of 5-bromofuran-2-carboxylic acid or its derivative

  • Conversion to the corresponding acid chloride

  • Reaction with thiosemicarbazide or a similar reagent

  • Coupling with 2-methoxyphenyl isothiocyanate or equivalent

This approach is analogous to the synthesis of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which was prepared by condensation of isatin with 5-bromofuran-2-carbohydrazide under acidic conditions .

Reaction Conditions

Based on similar syntheses reported in the literature, the following reaction conditions might be suitable:

Synthetic StepReagentsConditionsExpected Yield
Preparation of 5-bromofuran-2-carboxylic acidAppropriate furan starting material, brominating agentRoom temperature to 50°C, appropriate solvent70-85%
Conversion to acid chlorideThionyl chloride or oxalyl chlorideReflux, 2-4 hours85-95%
Formation of carbamothioyl derivative2-Methoxyphenyl isothiocyanate, base catalystEthanol or DMF, room temperature to reflux75-85%

These proposed conditions are based on similar reactions reported for the synthesis of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which employed ethanol as a solvent and sulfuric acid as a catalyst under reflux conditions .

Analytical Characterization

Predicted NMR Spectroscopic Features

Based on the structure and data from similar compounds, the following 1H NMR signals might be expected:

Proton TypeExpected Chemical Shift (δ ppm)MultiplicityIntegration
Furan-H36.5-7.0doublet1H
Furan-H47.0-7.5doublet1H
Methoxy-CH33.7-3.9singlet3H
Aromatic protons6.8-7.5multiplet4H
NH protons8.5-11.5broad singlet2H

These predictions are based on the reported 1H NMR data for 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which showed NH signals at δ 13.72 and 11.30 ppm, and characteristic signals for the furan ring protons .

Functional GroupExpected Wavenumber (cm-1)Assignment
N-H stretching3200-3400Secondary amide and carbamothioyl NH
C=O stretching1650-1700Amide carbonyl
C=S stretching1050-1200Thiocarbonyl group
C-O-C stretching1200-1300Methoxy group
C-Br stretching600-800Bromine-carbon bond

These predictions are supported by the FTIR data reported for 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which exhibited N-H stretching at 3233 cm-1 and C=O absorptions at 1722 and 1680 cm-1 .

Mass Spectrometric Features

In mass spectrometry, 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide would likely display characteristic isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br). This would result in M and M+2 peaks of nearly equal intensity, similar to the pattern observed in the HRMS spectrum of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide .

Biological ActivityLikelihoodStructural Basis
Anti-inflammatoryHighPresence of 5-bromofuran-2-carboxamide group, similar to compounds evaluated as anti-inflammatory agents
AntimicrobialModerateCarbamothioyl group, known for antimicrobial properties
Enzyme inhibitionModerateMultiple hydrogen bonding sites enabling interaction with protein targets
AntioxidantLow to moderatePresence of furan ring with conjugated system

The compound 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which shares the 5-bromofuran-2-carboxyl structural component, has been specifically mentioned as a candidate for evaluation as an anti-inflammatory agent , suggesting that 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide might also possess similar properties.

Synthetic Applications

Modification Possibilities

Modification SitePotential ReactionPurpose
Bromine substituentPd-catalyzed cross-couplingIntroduction of aryl, alkyl, or alkynyl groups
Carbamothioyl groupReduction, oxidation, or nucleophilic additionTransformation to other functional groups
Methoxy groupO-demethylationGeneration of phenolic derivatives

These modifications could potentially be achieved using reaction conditions similar to those described for the functionalization of other brominated aromatic compounds, such as those detailed in the synthesis of various 4-bromo-2,6-di-tert-butylanisole derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator